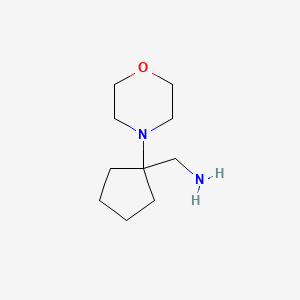

(1-Morpholinocyclopentyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-morpholin-4-ylcyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCPKKGFSCOURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640733 | |

| Record name | 1-[1-(Morpholin-4-yl)cyclopentyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444666-61-9 | |

| Record name | 1-[1-(Morpholin-4-yl)cyclopentyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(morpholin-4-yl)cyclopentyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (1-Morpholinocyclopentyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Morpholinocyclopentyl)methanamine, bearing the CAS number 444666-61-9, is a unique chemical entity that combines the structural features of a morpholine ring, a cyclopentane scaffold, and a primary aminomethyl group. While specific research on this particular molecule is not extensively available in public literature, its constituent moieties are of significant interest in medicinal chemistry and drug discovery. The morpholine ring is recognized as a "privileged structure," frequently incorporated to enhance the physicochemical and pharmacokinetic properties of drug candidates. Concurrently, the cyclopentane ring serves as a versatile scaffold, offering a desirable balance of rigidity and conformational flexibility. This guide provides a comprehensive technical overview of this compound, including its chemical identity, a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential pharmacological applications based on the well-established roles of its structural components. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules in various therapeutic areas.

Chemical Identity and Physicochemical Properties

This compound is a substituted cyclopentylamine with a molecular formula of C10H20N2O and a molecular weight of 184.28 g/mol .[1][2] Its structure features a central cyclopentane ring substituted with a morpholine group and a methanamine group at the same carbon atom.

| Property | Value | Source |

| CAS Number | 444666-61-9 | [1][2][3][4][5] |

| Molecular Formula | C10H20N2O | [1][2][3] |

| Molecular Weight | 184.28 g/mol | [1][2] |

| IUPAC Name | (1-morpholin-4-ylcyclopentyl)methanamine | [4] |

| Synonyms | 1-[1-(morpholin-4-yl)cyclopentyl]methanamine | [5] |

| SMILES | C1CCC(C1)(CN)N2CCOCC2 | [1] |

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery.[6][7][8][9] While experimental data for this compound is not available, its structural features suggest potentially favorable ADME characteristics. The morpholine ring is known to improve water solubility and metabolic stability.[10] The cyclopentane scaffold can serve as a bioisosteric replacement for aromatic rings, which may also enhance metabolic stability and solubility while maintaining biological activity.[10][11][12]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of this compound is unavailable, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A logical retrosynthetic analysis suggests a two-step approach starting from cyclopentanone.

Caption: Retrosynthetic analysis of this compound.

Step 1: Synthesis of 1-Morpholinocyclopentane-1-carbonitrile via Strecker Reaction

The initial step involves a three-component Strecker reaction, a well-established method for synthesizing α-aminonitriles. Cyclopentanone is reacted with morpholine to form an enamine intermediate in situ. Subsequent addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), yields the α-aminonitrile, 1-morpholinocyclopentane-1-carbonitrile.

Caption: Proposed synthesis of the nitrile intermediate.

Step 2: Reduction of the Nitrile to the Primary Amine

The final step is the reduction of the nitrile group in 1-morpholinocyclopentane-1-carbonitrile to a primary amine. This transformation can be effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran.[3][5] Alternatively, catalytic hydrogenation using Raney nickel or other suitable catalysts can also be employed.[1]

Caption: Proposed reduction to the final product.

Potential Pharmacological Applications and Future Directions

The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

The Role of the Morpholine Moiety

The morpholine ring is a common feature in many approved drugs and is considered a privileged scaffold in medicinal chemistry.[1][3] Its inclusion can confer several advantageous properties:

-

Improved Physicochemical Properties: The morpholine group can enhance aqueous solubility and modulate lipophilicity, which are crucial for drug absorption and distribution.

-

Enhanced Metabolic Stability: The saturated heterocyclic nature of morpholine can block sites of metabolism, leading to improved pharmacokinetic profiles.

-

Biological Activity: The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

Morpholine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[13]

The Significance of the Cyclopentane Scaffold

The cyclopentane ring offers a balance of rigidity and conformational flexibility, making it an attractive scaffold in drug design.[14] It can act as a bioisosteric replacement for other cyclic systems, such as benzene rings, to improve ADME properties.[12] The incorporation of a cyclopentane moiety can influence the overall shape and vectoral presentation of functional groups, which is critical for target binding.

Potential Therapeutic Targets

Given the general pharmacological profiles of morpholine-containing compounds, this compound and its derivatives could be investigated for activity in several therapeutic areas:

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate the morpholine moiety.

-

Central Nervous System (CNS) Disorders: The ability of the morpholine ring to improve blood-brain barrier penetration makes it a valuable component in the design of CNS-active drugs.

-

Infectious Diseases: Morpholine derivatives have been explored for their antibacterial and antifungal properties.

Experimental Protocols

While specific experimental data for this compound is not available, the following are general protocols that would be applicable for its synthesis and characterization.

General Procedure for the Synthesis of 1-Morpholinocyclopentane-1-carbonitrile

-

To a solution of cyclopentanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at 0 °C, add morpholine (1.0 eq).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add trimethylsilyl cyanide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-morpholinocyclopentane-1-carbonitrile.

General Procedure for the Reduction of 1-Morpholinocyclopentane-1-carbonitrile

-

To a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-morpholinocyclopentane-1-carbonitrile (1.0 eq) in the same solvent dropwise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or reflux for 4-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

Filter the resulting precipitate and wash with the reaction solvent.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity with significant potential in drug discovery. Its structure combines the favorable properties of the morpholine ring and the cyclopentane scaffold. While specific biological data is currently lacking, this guide provides a solid foundation for future research by proposing a viable synthetic route and highlighting its potential pharmacological applications based on the established principles of medicinal chemistry. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to unlock its therapeutic potential.

References

- 1. studymind.co.uk [studymind.co.uk]

- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. GtR [gtr.ukri.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. 1,2,4-trisubstituted cyclopentanes as platforms for diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential applications of morpholine derivatives in medicinal chemistry

A Technical Guide for Drug Discovery Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and a pKa that enhances aqueous solubility, contribute to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This technical guide provides an in-depth exploration of the diverse applications of morpholine derivatives across key therapeutic areas, including oncology, infectious diseases, and neurology. We will delve into the mechanistic underpinnings of their biological activities, provide detailed experimental protocols for their evaluation, and present structure-activity relationship (SAR) insights to guide future drug design.

The Physicochemical Advantage of the Morpholine Moiety

The utility of the morpholine scaffold in drug design is not coincidental; it stems from a unique combination of structural and electronic features that confer advantageous drug-like properties.[2][3]

-

Enhanced Solubility and Permeability: The presence of the oxygen atom allows for hydrogen bonding, which can improve aqueous solubility.[4] Simultaneously, the overall structure maintains a degree of lipophilicity, crucial for membrane permeability and crossing the blood-brain barrier (BBB).[1][5] This balance is a key reason for the prevalence of morpholine-containing drugs targeting the central nervous system (CNS).[1][6]

-

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can lead to improved bioavailability and a longer half-life of the drug molecule.[1][7]

-

pKa Modulation: The nitrogen atom in the morpholine ring has a pKa value around 8.7, which is close to physiological pH.[8][9] This ensures that a significant portion of the molecules are in a protonated state, which can be favorable for interactions with biological targets and for maintaining solubility.

-

Versatile Synthetic Handle: The morpholine ring is a readily accessible and versatile building block in organic synthesis, allowing for its incorporation into a wide range of molecular architectures.[2][10]

Morpholine Derivatives in Oncology

The development of novel anticancer agents is a major focus of medicinal chemistry, and morpholine derivatives have shown significant promise in this area. Many of these compounds function by inhibiting key signaling pathways that are dysregulated in cancer cells.

Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][2][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several morpholine-containing compounds have been developed as potent inhibitors of this pathway.[1]

Mechanism of Action: Morpholine derivatives often act as ATP-competitive inhibitors of PI3K or mTOR kinases. The morpholine oxygen can form a crucial hydrogen bond with the hinge region of the kinase domain, a common interaction motif for kinase inhibitors.[1]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by targeted therapies.

Caption: The PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.

Inhibition of Other Kinases

Morpholine derivatives have also been developed to target other kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.[11]

Table 1: Examples of Morpholine Derivatives with Anticancer Activity

| Compound Class | Target | Example IC50 Values | Reference |

| Morpholine-benzimidazole-oxadiazole | VEGFR-2 | 0.049 µM (Compound 5h) | [11] |

| Morpholine substituted quinazoline | A549, MCF-7, SHSY-5Y cell lines | 8.55 µM, 3.15 µM, 3.36 µM (Compound AK-10) | [12][13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Caption: A stepwise workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the morpholine derivative in culture medium and add to the respective wells. Include vehicle controls.[15]

-

Incubation: Incubate the plates for a period of 24 to 72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Morpholine Derivatives in Infectious Diseases

The morpholine scaffold is present in several approved and investigational drugs for the treatment of bacterial, viral, and fungal infections.[16][17]

Antibacterial Agents

Morpholine-containing compounds have demonstrated broad-spectrum antibacterial activity.[18] Linezolid, an oxazolidinone antibiotic containing a morpholine ring, is a notable example used to treat infections caused by multi-drug resistant Gram-positive bacteria.[19]

Mechanism of Action: Many antibacterial morpholine derivatives target bacterial cell wall synthesis.[20][21] The bacterial cell wall is a unique and essential structure, making it an excellent target for selective toxicity.

Below is a simplified diagram of the bacterial cell wall synthesis pathway.

Caption: Simplified pathway of bacterial peptidoglycan synthesis, a target for antibiotics.

Antiviral Agents

Morpholine derivatives have also shown promise as antiviral agents, targeting various stages of the viral replication cycle.[22]

Mechanism of Action: The specific mechanism depends on the virus and the compound. Some may inhibit viral entry, while others may interfere with viral replication or release.[23]

The following diagram illustrates the general viral replication cycle and potential targets for antiviral drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Testing Compounds for Antiviral Activity in Cell Cultures Infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. gosset.ai [gosset.ai]

- 21. hereditybio.in [hereditybio.in]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Discovery and History of Cyclopentylamine Derivatives

Abstract

The cyclopentylamine moiety, a saturated five-membered carbocycle bearing an amino group, represents a cornerstone scaffold in modern medicinal chemistry. Its unique conformational properties and ability to serve as a versatile synthetic handle have led to its incorporation into a wide array of therapeutic agents. This guide provides a comprehensive overview of the discovery and historical development of cyclopentylamine and its derivatives. We will explore the evolution of synthetic methodologies, from classical name reactions to modern catalytic approaches, and trace the journey of this humble scaffold from a laboratory curiosity to a key pharmacophore in drugs targeting viral infections, cancer, and cardiovascular diseases. This document is intended for researchers, scientists, and drug development professionals seeking a deep, causally-driven understanding of this important chemical class.

Introduction: The Significance of the Cyclopentyl Moiety

In the vast landscape of chemical structures used in drug design, certain scaffolds appear with remarkable frequency. The cyclopentyl group, and by extension cyclopentylamine, is one such "privileged" structure. Unlike its acyclic or aromatic counterparts, the cyclopentane ring is not flat; it adopts a non-planar "envelope" or "twist" conformation. This three-dimensional character is crucial, as it allows molecules to present substituents in specific spatial orientations, enhancing their ability to bind with high affinity and selectivity to biological targets like enzymes and receptors.[1]

The introduction of an amine group to this scaffold creates cyclopentylamine, a primary amine that serves as a critical building block.[1][2] The amine's basicity and nucleophilicity provide a reactive site for building molecular complexity, enabling the synthesis of vast libraries of derivatives for drug screening.[1] This guide will trace the path of this scaffold, from its initial synthesis to its current status as a key component in advanced therapeutics.

Foundational Synthesis: Early Methods for Creating the Cyclopentylamine Core

The initial preparation of simple amines like cyclopentylamine was rooted in classical organic reactions developed in the late 19th and early 20th centuries. These methods, while foundational, often required harsh conditions and offered limited control over byproducts.

The Leuckart-Wallach Reaction

One of the earliest methods for synthesizing amines from ketones is the Leuckart-Wallach reaction, first described by Rudolf Leuckart in 1885 and later expanded by Otto Wallach.[3][4] This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert a ketone, such as cyclopentanone, into the corresponding amine.[4][5][6]

The causality behind this one-pot reductive amination is a multi-step process.[6] At high temperatures (typically >160°C), ammonium formate provides ammonia and formic acid.[3][5] Ammonia reacts with cyclopentanone to form an intermediate iminium ion, which is then reduced by a hydride transfer from formate to yield the final cyclopentylamine.[5] A significant drawback is the high temperature required and the frequent formation of N-formylated byproducts, which necessitate a subsequent hydrolysis step to liberate the free amine.[5][6]

Caption: The Leuckart-Wallach reaction pathway.

The Hofmann Rearrangement

Another classical route that can be adapted for cyclopentylamine synthesis is the Hofmann rearrangement, discovered by August Wilhelm von Hofmann.[7] This reaction converts a primary amide into a primary amine with one fewer carbon atom.[7][8] To produce cyclopentylamine, the starting material would be cyclopentanecarboxamide.

The reaction proceeds by treating the amide with bromine and a strong base, like sodium hydroxide.[7][9] This forms an N-bromoamide intermediate. The base then abstracts the remaining acidic proton on the nitrogen, triggering a rearrangement where the cyclopentyl group migrates from the carbonyl carbon to the nitrogen, simultaneously expelling the bromide ion to form an isocyanate.[8][9][10] This isocyanate is then hydrolyzed in the aqueous solution to yield cyclopentylamine and carbon dioxide.[7][8] The primary advantage of this method is its ability to create an amine from a carboxylic acid derivative, though it involves a carbon atom loss.

-

Materials: Cyclopentanecarboxamide, Sodium Hydroxide (NaOH), Bromine (Br₂), Ice, Diethyl ether, Hydrochloric acid (HCl).

-

Procedure: a. A solution of NaOH in water is prepared and cooled in an ice bath. b. Bromine is added slowly to the cold NaOH solution to form sodium hypobromite in situ.[7] c. Cyclopentanecarboxamide is added to the hypobromite solution. d. The mixture is gently warmed, initiating the rearrangement. The reaction is monitored until the evolution of CO₂ ceases. e. The resulting aqueous solution containing cyclopentylamine is cooled and extracted with diethyl ether. f. The amine can be isolated as its hydrochloride salt by treating the ether extract with HCl.

-

Self-Validation: The identity and purity of the resulting cyclopentylamine hydrochloride can be confirmed using techniques like NMR spectroscopy, Mass Spectrometry, and melting point analysis. The characteristic loss of the carbonyl carbon is a key validation point.

The Modern Era of Synthesis: Catalytic Reductive Amination

While classical methods established the feasibility of synthesizing cyclopentylamine, the demands of the pharmaceutical industry for efficiency, safety, and scalability drove the development of more refined techniques. Catalytic reductive amination has become the dominant industrial method.[11][12]

This approach is a highly efficient one-pot process where cyclopentanone and ammonia react in the presence of a reducing agent and a metal catalyst.[11][13][14] Molecular hydrogen (H₂) is the most common reducing agent, valued for its low cost and for producing only water as a byproduct.[12]

The choice of catalyst is critical for the reaction's success. Catalysts based on nickel (e.g., Raney Nickel), platinum, palladium, or ruthenium are widely used.[11][12][13] The mechanism involves the catalyst facilitating both the formation of the imine intermediate on its surface and its subsequent hydrogenation to the amine.[11] This method offers high yields and avoids the harsh reagents and high temperatures of the classical syntheses.[11][12]

| Synthetic Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Leuckart-Wallach | Cyclopentanone | Ammonium formate / Formamide, Heat | One-pot reaction | High temperatures, N-formyl byproduct |

| Hofmann Rearrangement | Cyclopentanecarboxamide | Br₂, NaOH, H₂O | Utilizes carboxylic acid derivatives | Loss of one carbon atom, stoichiometric reagents |

| Catalytic Reductive Amination | Cyclopentanone | NH₃, H₂, Metal Catalyst (Ni, Pt, Ru) | High yield, atom economy, scalability, mild conditions | Requires specialized high-pressure equipment |

Emergence in Medicinal Chemistry: A Scaffold for Bioactivity

The true value of cyclopentylamine derivatives was realized as medicinal chemists began incorporating the scaffold into potential drug candidates. The cyclopentyl group proved to be an excellent bioisostere for other chemical groups, offering favorable metabolic stability and lipophilicity while providing a rigid framework to orient other functional groups.[1]

Antiviral Agents: Neuraminidase Inhibitors

A landmark application of the cyclopentane scaffold is in the development of influenza neuraminidase inhibitors.[15] Neuraminidase is a critical enzyme that allows newly formed virus particles to be released from an infected cell. Following the success of neuraminidase inhibitors like Zanamivir and Oseltamivir, researchers sought new scaffolds to improve properties like oral bioavailability.

This led to the discovery of a novel series of cyclopentane derivatives that showed potent and selective inhibition of the influenza virus neuraminidase.[15][16] Compounds such as RWJ-270201 (Peramivir) feature a cyclopentane ring decorated with functional groups (amine, guanidino, carboxylic acid) that mimic the natural substrate of the enzyme, sialic acid.[17] In vivo studies in mice demonstrated that these cyclopentane derivatives had efficacy equal to or better than existing treatments.[17]

Caption: Logic flow for designing cyclopentane-based neuraminidase inhibitors.

Anticoagulants: Factor Xa Inhibitors

The cyclopentylamine moiety has also been explored in the design of inhibitors for Factor Xa (FXa), a crucial enzyme in the blood coagulation cascade.[18][19] Inhibition of FXa is a key strategy for preventing and treating thrombosis.[18][20][21] While many successful FXa inhibitors like Rivaroxaban and Apixaban exist, the search for new chemical entities with improved pharmacological profiles is ongoing.[18][22] The cyclopentylamine scaffold can be used to position key binding groups within the active site of the FXa enzyme, contributing to both potency and selectivity.[19]

Oncology and Beyond

The versatility of the cyclopentylamine scaffold extends to other therapeutic areas. Derivatives have been investigated as:

-

Fatty Acid Synthase (FASN) inhibitors for cancer therapy.[23]

-

Insulin-like growth factor-1 receptor (IGF-1R) inhibitors , also for anti-cancer applications.[24]

-

Dual neurokinin 1 (NK1) receptor antagonists and serotonin reuptake inhibitors (SERT) for treating depression.[25]

In each case, the cyclopentyl ring serves to rigidly orient the pharmacophoric elements, while the amine provides a point for synthetic elaboration, allowing chemists to fine-tune the molecule's properties for optimal target engagement and drug-like characteristics.

Conclusion and Future Outlook

The journey of cyclopentylamine derivatives from their synthesis via classical, century-old reactions to their incorporation into modern, life-saving therapeutics is a testament to the enduring importance of fundamental organic chemistry in drug discovery. The initial synthetic routes, while historically significant, have given way to more efficient and scalable catalytic methods that meet the demands of industrial production.

The true impact of this scaffold lies in its utility in medicinal chemistry. The unique conformational properties of the cyclopentane ring have enabled the design of potent and selective inhibitors for a diverse range of biological targets. As our understanding of disease biology grows and new targets are identified, the cyclopentylamine scaffold will undoubtedly continue to serve as a valuable and versatile starting point for the development of the next generation of innovative medicines.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Cyclopentylamine - Wikipedia [en.wikipedia.org]

- 3. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cyclopentylamine synthesis - chemicalbook [chemicalbook.com]

- 14. Cas 1003-03-8,Cyclopentylamine | lookchem [lookchem.com]

- 15. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The design of competitive, small-molecule inhibitors of coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. US20090291913A1 - FACTOR Xa INHIBITOR FORMULATION AND METHOD - Google Patents [patents.google.com]

- 23. WO2015022038A1 - 3-substituted cyclopentylamine derivatives - Google Patents [patents.google.com]

- 24. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Morpholinocyclopentyl)methanamine: Structure, Synthesis, and Characterization

Abstract

(1-Morpholinocyclopentyl)methanamine is a unique bifunctional molecule featuring a cyclopentyl scaffold, a tertiary amine embedded within a morpholine ring, and a primary aminomethyl group. This distinct architecture makes it a valuable building block in medicinal chemistry and drug discovery, offering multiple points for molecular elaboration and interaction with biological targets. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven protocol for its synthesis, and a robust framework for its analytical characterization. The methodologies described herein are designed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Molecular Identification and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of all subsequent research. This compound is identified by the CAS Number 444666-61-9.

The Simplified Molecular Input Line Entry System (SMILES) string provides a machine-readable representation of the molecule's two-dimensional structure. For this compound, the canonical SMILES string is NCC1(N2CCOCC2)CCCC1 [1]. This string encodes the connectivity of the atoms, defining the cyclopentyl ring, the attached aminomethyl group, and the morpholine moiety at the C1 position.

Below is a diagrammatic representation of the molecular structure, generated from the SMILES string.

Caption: 2D Chemical Structure of this compound.

A summary of key physicochemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 444666-61-9 | BLD Pharm[1] |

| Molecular Formula | C₁₀H₂₀N₂O | BLD Pharm[1] |

| Molecular Weight | 184.28 g/mol | BLD Pharm[1] |

| SMILES | NCC1(N2CCOCC2)CCCC1 | BLD Pharm[1] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available cyclopentanone. This pathway involves a Strecker synthesis followed by a reduction. The rationale behind this choice is its high efficiency and the relative accessibility of the starting materials.

Synthesis Workflow

The overall synthetic workflow is depicted below. This process is designed to be self-validating, with clear endpoints for each major transformation.

Caption: Two-step synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Morpholinocyclopentanecarbonitrile

-

Rationale: This step utilizes the Strecker synthesis, a classic method for producing α-aminonitriles from a ketone, an amine, and a cyanide source. The reaction proceeds via the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile.

-

Procedure:

-

To a solution of cyclopentanone (1.0 eq) in methanol (MeOH), add morpholine (1.0 eq) and potassium cyanide (KCN) (1.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-morpholinocyclopentanecarbonitrile.

-

Step 2: Reduction of 1-Morpholinocyclopentanecarbonitrile to this compound

-

Rationale: The nitrile group of the intermediate is reduced to a primary amine using a powerful reducing agent, Lithium Aluminium Hydride (LiAlH₄). This is a standard and effective method for this transformation.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend Lithium Aluminium Hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-morpholinocyclopentanecarbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Analytical Characterization and Data Interpretation

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, is recommended.

Expected Spectroscopic Data

While experimental data for this specific molecule is not widely published, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Proton Environment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| -CH₂-NH₂ | ~2.7 - 2.9 | Singlet | 2H |

| Morpholine -CH₂-N- | ~2.5 - 2.7 | Multiplet | 4H |

| Morpholine -CH₂-O- | ~3.6 - 3.8 | Multiplet | 4H |

| Cyclopentyl -CH₂- | ~1.5 - 1.8 | Multiplet | 8H |

| -NH₂ | ~1.0 - 2.0 | Broad Singlet | 2H |

| Carbon Environment | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| C-NH₂ | ~45 - 50 |

| C-N (quaternary) | ~70 - 75 |

| Morpholine C-N | ~50 - 55 |

| Morpholine C-O | ~65 - 70 |

| Cyclopentyl CH₂ | ~25 - 40 |

Mass Spectrometry (MS):

-

Expected Molecular Ion Peak [M]⁺: m/z = 184.16

-

Expected [M+H]⁺: m/z = 185.17

-

Key Fragmentation Pattern: A prominent fragment would be expected from the loss of the aminomethyl group, and cleavage of the morpholine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (primary amine) | 3300 - 3500 (two bands) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C-N stretch | 1000 - 1250 |

| C-O-C stretch | 1070 - 1150 |

Applications in Drug Development

The structural motifs present in this compound are of significant interest in drug discovery. The morpholine group is a common feature in many approved drugs, often improving aqueous solubility and metabolic stability. The primary amine provides a handle for further chemical modification, allowing for its incorporation into larger molecular frameworks as a scaffold or building block. The cyclopentyl core provides a rigid, three-dimensional structure that can be used to orient functional groups in a specific spatial arrangement for optimal binding to a biological target.

Conclusion

This technical guide provides a comprehensive framework for the understanding, synthesis, and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in medicinal chemistry and related fields, enabling the reliable production and validation of this versatile chemical entity for further investigation and application in drug development programs.

References

An In-depth Technical Guide to the Predicted Physicochemical Properties of (1-Morpholinocyclopentyl)methanamine

Abstract

(1-Morpholinocyclopentyl)methanamine is a substituted cycloalkane with potential applications in pharmaceutical development and chemical synthesis. A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective handling, process optimization, and formulation. This technical guide provides a comprehensive analysis of the predicted boiling point and density of this compound, employing established predictive methodologies rooted in quantitative structure-property relationships (QSPR). In the absence of direct experimental data, this document synthesizes information from analogous compounds and theoretical models to offer reliable estimates. Furthermore, it outlines detailed, best-practice experimental protocols for the empirical validation of these predicted values, ensuring a robust framework for researchers and drug development professionals.

Introduction: The Significance of Physicochemical Properties in Drug Development

The journey of a molecule from a laboratory curiosity to a therapeutic agent is intrinsically linked to its physical and chemical characteristics. Boiling point and density are foundational parameters that influence a compound's purification, formulation, dosage form design, and even its pharmacokinetic profile. For a molecule like this compound, which incorporates both a bulky cycloalkyl group and a polar morpholine moiety, predicting these properties is a non-trivial yet essential task. This guide aims to bridge the current knowledge gap by providing well-reasoned predictions and the means for their experimental verification.

Predicted Physicochemical Properties of this compound

Due to the absence of experimentally determined data in publicly accessible literature, the boiling point and density of this compound have been estimated using established computational models and comparative analysis with structurally related compounds.

Predicted Boiling Point

The boiling point of a substance is a critical indicator of its volatility and is strongly influenced by intermolecular forces. For this compound, these forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

Methodology for Prediction:

The prediction of the boiling point is approached through a multi-faceted strategy:

-

Quantitative Structure-Property Relationship (QSPR) Models: These models establish a mathematical relationship between the chemical structure of a compound and its physical properties. For amines, QSPR models often incorporate descriptors such as molecular weight, molar refractivity, and hydrogen bonding capabilities to predict boiling points with a reasonable degree of accuracy[1][2].

-

Comparative Analysis: The boiling points of structurally similar compounds provide valuable benchmarks. By examining the boiling points of simpler amines, morpholine derivatives, and cyclopentane derivatives, we can extrapolate the expected contribution of each structural component to the overall boiling point. Primary and secondary amines exhibit higher boiling points than alkanes of similar molecular weight due to hydrogen bonding[3][4]. The presence of the bulky cyclopentyl and morpholine groups will significantly increase the van der Waals forces, further elevating the boiling point[5].

Predicted Value and Rationale:

| Property | Predicted Value |

| Boiling Point | 230-250 °C |

Rationale: The predicted range is based on the combined influence of the following structural features:

-

Primary Amine Group (-CH₂NH₂): This group is capable of hydrogen bonding, which significantly increases the energy required to transition from the liquid to the gaseous phase.

-

Morpholine Ring: The polar nature of the morpholine ring contributes to dipole-dipole interactions.

-

Cyclopentyl Ring: This bulky, non-polar group increases the molecule's surface area, leading to stronger London dispersion forces.

Predicted Density

The density of a liquid is a measure of its mass per unit volume and is influenced by molecular weight, molecular volume, and the efficiency of molecular packing in the liquid state.

Methodology for Prediction:

The density of this compound is predicted using the following approaches:

-

QSPR and Group Contribution Methods: Similar to boiling point prediction, QSPR models can be employed to estimate density. Group contribution methods, which assign specific volume increments to different molecular fragments, are also a reliable predictive tool for the density of organic compounds[6].

-

Comparative Analysis with Analogous Structures: The densities of related cycloalkanes, morpholine, and substituted amines provide a basis for estimation. For instance, the density of borneol, a bicyclic monoterpenoid alcohol with a similar molecular weight, is approximately 1.011 g/cm³[7][8][9]. This provides a useful, albeit imperfect, comparison.

Predicted Value and Rationale:

| Property | Predicted Value |

| Density | 0.95 - 1.05 g/mL |

Rationale: The predicted density range considers the following factors:

-

Molecular Composition: The presence of two heteroatoms (nitrogen and oxygen) in a moderately sized molecule suggests a density approaching that of water.

-

Molecular Packing: The somewhat irregular shape of the molecule, with its flexible aminomethyl group, may prevent highly efficient packing, which would tend to lower the density.

Experimental Validation Protocols

The following sections detail the experimental procedures for the precise determination of the boiling point and density of this compound.

Determination of Boiling Point: Micro-Boiling Point Method

Given that the synthesis of novel compounds often yields small quantities, a micro-boiling point determination method is highly appropriate[10][11][12][13].

Materials:

-

Thiele tube or a small beaker with high-boiling mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Clamp and stand

Procedure:

-

Sample Preparation: Add a small amount (a few drops) of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube or oil bath. Heat the apparatus gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles is rapid and continuous. At this point, the vapor pressure of the liquid equals the atmospheric pressure.

-

Confirmation: Remove the heat source and note the temperature at which the liquid just begins to be drawn back into the capillary tube. This temperature is the boiling point.

Diagram of Micro-Boiling Point Determination Workflow:

Caption: Workflow for micro-boiling point determination.

Determination of Density

The density of a liquid can be accurately determined by measuring the mass of a known volume[14][15][16][17].

Materials:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Analytical balance (calibrated)

-

Thermometer

-

This compound sample

Procedure using a Graduated Cylinder and Balance:

-

Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on the analytical balance and record the mass.

-

Volume of Sample: Carefully add a known volume of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Mass of Cylinder and Sample: Weigh the graduated cylinder containing the sample and record the combined mass.

-

Temperature: Record the temperature of the sample.

-

Calculation:

-

Mass of the liquid = (Mass of cylinder + liquid) - (Mass of empty cylinder)

-

Density = Mass of the liquid / Volume of the liquid

-

Diagram of Density Determination Workflow:

Caption: Workflow for determining the density of a liquid.

Conclusion

While experimental data for this compound remains to be published, this guide provides robust predictions for its boiling point and density based on established theoretical principles and comparative analysis. The predicted boiling point of 230-250 °C and density of 0.95 - 1.05 g/mL serve as valuable starting points for researchers. The detailed experimental protocols outlined herein offer a clear pathway for the empirical validation of these predictions, fostering a deeper understanding of this compound's physicochemical profile and facilitating its potential application in scientific and pharmaceutical endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors | CMST [cmst.eu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. [PDF] Prediction of density in organic crystals | Semantic Scholar [semanticscholar.org]

- 7. Borneol, (-)- | C10H18O | CID 1201518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Cas 507-70-0,Borneol | lookchem [lookchem.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chymist.com [chymist.com]

- 12. scribd.com [scribd.com]

- 13. ivypanda.com [ivypanda.com]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to the Solubility of (1-Morpholinocyclopentyl)methanamine in Organic Solvents

This guide provides a comprehensive exploration of the solubility characteristics of (1-Morpholinocyclopentyl)methanamine, a key consideration for its application in research and drug development. As a molecule incorporating a morpholine ring, a cyclopentyl group, and a primary amine, its solubility behavior is governed by a nuanced interplay of polarity, hydrogen bonding capabilities, and steric hindrance. This document will delve into the theoretical underpinnings of its solubility and present a robust experimental framework for its empirical determination.

Molecular Structure and its Implications for Solubility

This compound possesses a unique combination of functional groups that dictate its interaction with various organic solvents. The morpholine moiety, with its ether and secondary amine functionalities, is a versatile building block in medicinal chemistry, often conferring favorable pharmacokinetic properties.[1] The primary amine group is a hydrogen bond donor and acceptor, contributing to its potential for solubility in protic solvents. Conversely, the cyclopentyl ring introduces a significant nonpolar character, which will influence its solubility in nonpolar, aprotic solvents.

The presence of both amine and ether groups in the morpholine ring makes it a base, with its conjugate acid being morpholinium.[2] This basicity, along with the primary amine, allows for the formation of salts with acids, a common strategy to enhance aqueous solubility. While this guide focuses on organic solvents, this property is crucial to consider in the broader context of drug development.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of this compound in a given organic solvent will depend on the balance of intermolecular forces between the solute and the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the primary amine and the nitrogen and oxygen atoms of the morpholine ring. Therefore, high solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. They will interact favorably with the polar components of the molecule, suggesting good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar cyclopentyl group will promote solubility in these solvents. However, the polar amine and morpholine groups will disfavor it. The overall solubility will depend on the dominance of the nonpolar character.

Experimental Determination of Solubility

A definitive understanding of the solubility of this compound requires empirical measurement. The following is a detailed protocol for determining the equilibrium solubility of the compound in a range of organic solvents.

Materials and Equipment

-

This compound (CAS: 444666-61-9)[3]

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that an equilibrium between the dissolved and undissolved solute is achieved.

-

To each vial, add a precise volume of the selected organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the standard curve.

-

Inject the diluted sample and the standard solutions into the HPLC system.

-

Construct a standard curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the standard curve and then back-calculate the original concentration in the saturated solution.

-

Data Presentation

The solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

| Organic Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Acetone | Polar Aprotic | Good | To be determined |

| Acetonitrile | Polar Aprotic | Good | To be determined |

| Dimethyl Sulfoxide | Polar Aprotic | Good | To be determined |

| Ethyl Acetate | Moderately Polar | Moderate | To be determined |

| Dichloromethane | Nonpolar Aprotic | Moderate to Low | To be determined |

| Toluene | Nonpolar | Low | To be determined |

| Hexane | Nonpolar | Very Low | To be determined |

Causality and Self-Validation

The described protocol is designed to be a self-validating system. The use of an excess of the solid solute ensures that equilibrium is reached. The centrifugation and filtration steps are critical for removing any undissolved particles, which would otherwise lead to erroneous results. The quantification by HPLC against a standard curve provides a robust and accurate measurement of the solute concentration. The choice of a diverse range of organic solvents allows for a comprehensive understanding of the compound's solubility profile, which is essential for predicting its behavior in various chemical and biological systems.

Conclusion

References

Methodological & Application

The Strategic Utility of (1-Morpholinocyclopentyl)methanamine in Modern Drug Discovery: Application Notes and Protocols

Introduction: Unveiling a Versatile Chemical Intermediate

In the landscape of modern medicinal chemistry, the strategic selection of chemical building blocks is paramount to the efficient discovery and development of novel therapeutics. (1-Morpholinocyclopentyl)methanamine, a structurally unique secondary amine, has emerged as a valuable intermediate, particularly in the synthesis of complex molecules targeting critical biological pathways. Its inherent structural features—a rigid cyclopentyl scaffold, a basic morpholine moiety, and a reactive primary aminomethyl group—offer a compelling combination of properties for introducing diversity and modulating physicochemical characteristics in drug candidates.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound as a chemical intermediate. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Chemical Profile of this compound:

| Property | Value | Reference |

| CAS Number | 444666-61-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₀N₂O | [2] |

| Molecular Weight | 184.28 g/mol | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not determined | |

| Melting Point | Not determined | |

| Solubility | Soluble in most organic solvents |

Core Application: Synthesis of Chemokine Receptor Antagonists

A significant application of this compound lies in its role as a key intermediate in the synthesis of potent antagonists for chemokine receptors, particularly CCR2. The CCL2/CCR2 axis is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. The cyclopentylmethylamine core of this intermediate serves as a crucial scaffold for building molecules that can effectively modulate the activity of these receptors.

Reaction Modalities and Mechanistic Rationale

The primary amine functionality of this compound is the principal site of reactivity, enabling its incorporation into larger molecular frameworks through two primary reaction types:

-

N-Acylation: The formation of amide bonds is a cornerstone of medicinal chemistry. The primary amine of the title compound readily undergoes acylation with a variety of acylating agents (e.g., acyl chlorides, carboxylic acids with coupling agents) to introduce diverse substituents. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the R-group of the acyl moiety. The morpholine and cyclopentane groups provide a constant structural anchor, while the N-acyl substituent can be varied to optimize target binding and pharmacokinetic properties.

-

Reductive Amination: This powerful transformation allows for the formation of C-N bonds through the reaction of the primary amine with aldehydes or ketones, followed by reduction of the resulting imine or enamine. This methodology is particularly useful for introducing larger and more complex alkyl groups, further expanding the chemical space accessible from this intermediate. The choice of the carbonyl compound and the reducing agent provides a high degree of control over the final product's structure.

The following sections provide detailed, field-proven protocols for these key transformations.

Experimental Protocols

Protocol 1: N-Acylation for the Synthesis of Substituted Amides

This protocol describes a general procedure for the N-acylation of this compound with an aromatic acyl chloride. This reaction is fundamental to the synthesis of a wide range of bioactive molecules, including CCR2 antagonists.

Workflow for N-Acylation:

Caption: General workflow for the N-acylation of this compound.

Materials:

-

This compound

-

Aromatic acyl chloride (e.g., 4-chlorobenzoyl chloride)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: In a separate flask, dissolve the aromatic acyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Expertise & Experience Insights:

-

The use of an excess of triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Performing the addition of the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize the formation of potential side products.

-

Anhydrous conditions are recommended to prevent the hydrolysis of the acyl chloride.

Trustworthiness - Self-Validating System:

The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reductive Amination for the Synthesis of N-Alkylated Derivatives

This protocol outlines a general procedure for the reductive amination of this compound with an aldehyde to form a secondary amine. This method is instrumental in the synthesis of various pharmaceutical intermediates.

Workflow for Reductive Amination:

Caption: General workflow for the reductive amination of this compound.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Molecular sieves (4 Å), activated

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

-

Imine Formation: To a solution of this compound (1.0 eq) in methanol, add the aldehyde (1.1 eq) and activated 4 Å molecular sieves. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) in small portions over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-alkylated product.

Expertise & Experience Insights:

-

The use of molecular sieves helps to drive the equilibrium towards the formation of the imine by removing the water that is formed as a byproduct.

-

The portion-wise addition of sodium borohydride is important to control the reaction rate and prevent a rapid evolution of hydrogen gas.

-

A variety of reducing agents can be employed, such as sodium triacetoxyborohydride (STAB), which is often milder and more selective.

Trustworthiness - Self-Validating System:

The formation of the imine intermediate can often be observed by ¹H NMR spectroscopy (the appearance of a characteristic imine proton signal). The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Conclusion

This compound is a highly versatile and valuable chemical intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features and reactive primary amine handle allow for the straightforward introduction of diverse chemical functionalities through robust and well-established synthetic methodologies such as N-acylation and reductive amination. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their pursuit of novel therapeutic agents.

References

- 1. CAS 558442-97-0 | 4H56-1-265 | MDL MFCD09759035 | trans-4-(Morpholin-4-yl)cyclohexanamine | SynQuest Laboratories [synquestlabs.com]

- 2. 444666-61-9|this compound|BLD Pharm [bldpharm.com]

- 3. (1-morpholin-4-ylcyclopentyl)methylamine | CAS 444666-61-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. CAS:444666-61-9, this compound-毕得医药 [bidepharm.com]

- 5. fishersci.com [fishersci.com]

Introduction: The Role of Cyclic Secondary Amines in Modern Organic Synthesis

An in-depth guide to the application of cyclic secondary amines in the synthesis of complex heterocyclic compounds, with a focus on spirooxindoles.

In the field of organic synthesis, the quest for efficient and stereoselective methods for the construction of complex molecular architectures is a driving force of innovation. Cyclic secondary amines, a class of organic compounds characterized by a non-aromatic ring containing a nitrogen atom, have emerged as powerful tools in the synthetic chemist's arsenal. While the specific applications of (1-Morpholinocyclopentyl)methanamine are not extensively documented in publicly available literature, its structural motifs—a morpholine ring and a cyclopentyl group bearing a primary amine—suggest its potential as a versatile building block and organocatalyst. The morpholine moiety is a common feature in many biologically active compounds and approved drugs, valued for its ability to improve pharmacokinetic properties.[1][2]

This guide will delve into the well-established applications of cyclic secondary amines, particularly their pivotal role as catalysts in the synthesis of spirooxindoles. Spirooxindoles are a highly prized class of heterocyclic compounds due to their presence in numerous natural products with significant biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] The principles and protocols detailed herein are based on reactions employing well-studied cyclic secondary amino acids like L-proline and sarcosine, and provide a strong predictive framework for the potential applications of other cyclic secondary amines like this compound.

Core Application: Catalysis of [3+2] Cycloaddition Reactions for Spirooxindole Synthesis

A primary application of cyclic secondary amines in organic synthesis is their role as organocatalysts in [3+2] cycloaddition reactions to form complex heterocyclic systems.[5] This is particularly prominent in the synthesis of pyrrolidine- and pyrrolizidine-substituted spirooxindoles.[6]

Mechanism of Action: The In-Situ Generation of Azomethine Ylides

The key to the catalytic activity of secondary amines in this context is their ability to facilitate the in-situ generation of azomethine ylides from isatins (1H-indole-2,3-diones). The reaction proceeds through a cascade of steps:

-

Condensation: The secondary amine reacts with the ketone group at the C3-position of the isatin ring to form an iminium ion intermediate.

-

Deprotonation/Decarboxylation: In the case of secondary amino acids, subsequent decarboxylation and deprotonation lead to the formation of a highly reactive 1,3-dipole, the azomethine ylide.[7]

-

[3+2] Cycloaddition: The generated azomethine ylide then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, typically an electron-deficient alkene, to construct the five-membered pyrrolidine ring, creating the spirocyclic core of the spirooxindole.[6][8]

This catalytic cycle allows for the stereoselective formation of multiple new bonds and stereocenters in a single, atom-economical step.

Diagram 1: Catalytic Cycle of Spirooxindole Synthesis

Caption: Catalytic cycle for the synthesis of spirooxindoles using a cyclic secondary amine catalyst.

Experimental Protocols

The following protocols are generalized from established literature for the synthesis of spirooxindoles using cyclic secondary amino acids as catalysts. These can serve as a starting point for exploring the catalytic potential of other cyclic secondary amines.

Protocol 1: One-Pot, Three-Component Synthesis of Pyrrolizidine-Substituted Spirooxindoles

This protocol is adapted from a highly stereoselective method for synthesizing pyrrolizidine-substituted spirooxindoles.[6]

Objective: To synthesize a pyrrolizidine-substituted spirooxindole via a one-pot, three-component [3+2] cycloaddition reaction.

Materials:

-

Isatin (1.0 mmol)

-

L-Proline (1.2 mmol)

-

Substituted Chalcone (α,β-unsaturated carbonyl compound) (1.0 mmol)

-

Ethanol (10 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

To a 50 mL round-bottom flask, add isatin (1.0 mmol), L-proline (1.2 mmol), and the substituted chalcone (1.0 mmol).

-

Add ethanol (10 mL) to the flask.

-

Attach a reflux condenser and place the flask on a magnetic stirrer hotplate.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir vigorously.

-

Monitor the progress of the reaction by TLC (typically eluting with a 30:70 ethyl acetate/hexane mixture). The reaction is usually complete within 5-8 hours.

-

Once the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spirooxindole derivative.

Expected Outcome: A highly functionalized pyrrolizidine-substituted spirooxindole in good yield and high stereoselectivity.

Diagram 2: Experimental Workflow for Spirooxindole Synthesis

Caption: A typical experimental workflow for the synthesis and purification of spirooxindoles.

Data Presentation: Representative Yields and Reaction Conditions

The efficiency of the [3+2] cycloaddition reaction is influenced by the nature of the substituents on both the isatin and the chalcone. The following table summarizes representative data from the literature for the synthesis of various spirooxindole derivatives.[6][8]

| Entry | Isatin Substituent | Chalcone Substituent | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | H | 4-Br | L-Proline | Ethanol | 5 | 85 |

| 2 | 5-Cl | 4-Cl | L-Proline | Ethanol | 6 | 82 |

| 3 | 5-F | 4-F | L-Proline | Ethanol | 5 | 88 |

| 4 | H | 4-OCH₃ | Sarcosine | Ethanol | 6 | 80 |

| 5 | 5-NO₂ | 4-CH₃ | Sarcosine | Ethanol | 7 | 75 |

Note: Yields are for isolated, purified products. Reaction conditions are typically at reflux temperature.

Trustworthiness and Self-Validation

The protocols described are based on well-established and peer-reviewed synthetic methodologies.[6][8] The self-validating nature of these protocols lies in the following aspects:

-

Reproducibility: The use of multicomponent, one-pot reactions often leads to high yields and selectivity, making the outcomes reproducible.

-